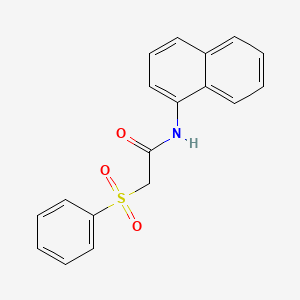![molecular formula C16H18ClNO2 B3014268 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1039982-40-5](/img/structure/B3014268.png)
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methylphenylamine with formaldehyde and 6-ethoxyphenol under acidic conditions . The reaction typically proceeds as follows:
Step 1: 4-chloro-2-methylphenylamine is reacted with formaldehyde to form an intermediate.
Step 2: The intermediate is then reacted with 6-ethoxyphenol in the presence of an acid catalyst to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions .
Applications De Recherche Scientifique
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing the activity of target proteins. The chloro and ethoxy groups may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol include:
4-Chloro-2-methylphenol: Similar structure but lacks the ethoxy and amino groups.
2-Ethoxy-4-chloroaniline: Contains the ethoxy and chloro groups but differs in the position of the amino group.
6-Ethoxy-2-methylphenol: Similar structure but lacks the chloro and amino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
2-[(4-chloro-2-methylanilino)methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-13(17)9-11(14)2/h4-9,18-19H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLAWOPXBOABOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Benzylaziridin-2-yl)methoxy]quinoline-8-carbonitrile](/img/structure/B3014187.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3014188.png)
![methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B3014189.png)

![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)


![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)


![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)


